molecular formula C20H17BrN2O5 B11681174 (5E)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

(5E)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B11681174
M. Wt: 445.3 g/mol
InChI Key: WVRNVJRZQNNLLN-RIYZIHGNSA-N
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Description

The compound (5E)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a brominated phenyl group, an ethoxy group, and a diazinane trione core, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione typically involves multiple steps, including the bromination of a phenyl group, the introduction of an ethoxy group, and the formation of the diazinane trione core. Common reagents used in these reactions include bromine, ethyl alcohol, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the phenyl group can be substituted with other atoms or groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

(5E)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione: stands out due to its unique combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.

Properties

Molecular Formula

C20H17BrN2O5

Molecular Weight

445.3 g/mol

IUPAC Name

(5E)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H17BrN2O5/c1-3-28-16-10-12(9-15(21)17(16)24)8-14-18(25)22-20(27)23(19(14)26)13-6-4-11(2)5-7-13/h4-10,24H,3H2,1-2H3,(H,22,25,27)/b14-8+

InChI Key

WVRNVJRZQNNLLN-RIYZIHGNSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C)Br)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C)Br)O

Origin of Product

United States

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